1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid
CAS No.: 2230521-72-7
Cat. No.: VC11669317
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230521-72-7 |
|---|---|
| Molecular Formula | C9H8N4O2 |
| Molecular Weight | 204.19 g/mol |
| IUPAC Name | 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N4O2/c14-9(15)7-10-3-5-4-11-13(6-1-2-6)8(5)12-7/h3-4,6H,1-2H2,(H,14,15) |
| Standard InChI Key | GZWFCGYTSZKHJM-UHFFFAOYSA-N |
| SMILES | C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O |
| Canonical SMILES | C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure combines a bicyclic pyrazolo[3,4-d]pyrimidine system with a cyclopropyl substituent at the 1-position and a carboxylic acid group at the 6-position (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions. The cyclopropyl group introduces steric constraints and electronic effects that modulate binding affinity to biological targets, while the carboxylic acid enhances solubility and provides a site for further derivatization.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈N₄O₂ | |
| Molecular Weight | 204.19 g/mol | |
| IUPAC Name | 1-cyclopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid | |
| SMILES | C1CC1N2C3=NC(=NC=C3C=N2)C(=O)O | |
| InChIKey | GZWFCGYTSZKHJM-UHFFFAOYSA-N |
Three-Dimensional Conformation and Electronic Effects
Density functional theory (DFT) calculations predict that the cyclopropyl group adopts a puckered conformation, creating a dihedral angle of ~15° relative to the pyrazolo-pyrimidine plane. This spatial arrangement minimizes steric clashes while allowing the carboxylic acid to project into solvent-accessible regions. The compound’s dipole moment (6.2 D) and polar surface area (98 Ų) suggest moderate permeability across biological membranes, consistent with its role as a kinase inhibitor.
Synthetic Routes and Optimization Strategies
Condensation-Cyclization Approaches
The synthesis typically begins with ethyl 4-chloro-2-ethylmercapto-pyrimidine-5-carboxylate, which undergoes nucleophilic substitution with cyclopropylamine derivatives. For example, reacting ethyl 4-chloro-2-ethylmercapto-pyrimidine-5-carboxylate with β-cyclopropylaminopropionic acid ethyl ester in cyclohexane yields a pyrimidine intermediate, which is subsequently cyclized using hydrazine hydrate . Acidic hydrolysis of the ethyl ester group then affords the final carboxylic acid product.
Table 2: Representative Synthetic Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nucleophilic substitution | Cyclohexane, 0–35°C, 12 hr | 78% |
| 2 | Cyclization | Hydrazine hydrate, EtOH, reflux | 65% |
| 3 | Ester hydrolysis | HCl (6M), 80°C, 4 hr | 92% |
Challenges in Purification and Scalability
The cyclopropane ring’s strain energy complicates purification, often necessitating chromatographic separation on silica gel with ethyl acetate/hexane gradients. Scaling beyond laboratory batches requires careful control of exothermic reactions during cyclization, as excess heat promotes dimerization side products. Recent advances in flow chemistry have improved yields to >70% for multi-gram syntheses.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability Profiles
The compound is sparingly soluble in water (0.8 mg/mL at 25°C) but dissolves readily in DMSO (>50 mg/mL). Aqueous solutions are stable at pH 2–6 for 24 hours, but degrade rapidly under alkaline conditions (t₁/₂ = 2.3 hr at pH 9). Lyophilized powders retain >95% potency after 12 months at −20°C.
ADME Predictions
Computational models (e.g., SwissADME) predict moderate intestinal absorption (Caco-2 permeability = 12 × 10⁻⁶ cm/s) and low blood-brain barrier penetration (logBB = −1.4). The carboxylic acid group undergoes glucuronidation in human liver microsomes, with a metabolic clearance rate of 18 mL/min/kg.
Emerging Applications and Future Directions
Prodrug Development
Ester prodrugs (e.g., ethyl and pivaloyloxymethyl esters) enhance oral bioavailability by masking the carboxylic acid. In rodent models, the ethyl ester prodrug achieves a 3.2-fold higher plasma AUC₀–24h compared to the parent compound.
Targeted Drug Delivery
Conjugation to monoclonal antibodies via cleavable linkers enables tumor-specific delivery. A HER2-targeted conjugate demonstrated 89% tumor growth inhibition in xenograft models, with minimal off-target toxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume